Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate
Description
Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a structurally complex molecule featuring:
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent, introducing a sulfone group (electron-withdrawing) that enhances polarity and influences solubility.
- A carboxamido linkage bridging the pyrazole and benzoate moieties, enabling hydrogen-bonding interactions.
- An ethyl benzoate ester, a common pharmacophore in medicinal chemistry for modulating lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-2-28-20(25)13-6-8-14(9-7-13)21-19(24)18-16-4-3-5-17(16)22-23(18)15-10-11-29(26,27)12-15/h6-9,15H,2-5,10-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOMGVTZTQZJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene ring, followed by the construction of the cyclopentapyrazole core. The final step involves the esterification of the benzoate group. Common reagents used in these reactions include palladium catalysts, boron reagents, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes a tetrahydrothiophene moiety and a cyclopentapyrazole framework. Its structural intricacies allow for diverse interactions within biological systems, making it a candidate for various therapeutic applications. The molecular formula and other key identifiers are essential for understanding its reactivity and interactions.
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of pyrazoles, including those similar to Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate, exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of tumor growth factors .
-
Anti-inflammatory Properties
- The compound has been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases. The presence of the thiophene ring is believed to enhance these effects by influencing the compound's interaction with inflammatory mediators .
- Antimicrobial Activity
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to this compound:
- A study demonstrated its potential as an MDM2 inhibitor in cancer therapy, showcasing its ability to enhance p53 activity in tumor cells .
- Another investigation focused on its anti-inflammatory properties in murine models of arthritis, revealing significant reductions in swelling and pain .
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Features and Functional Group Variations
The target compound is compared to analogs from (I-6230, I-6232, I-6273, I-6373, I-6473) and related derivatives (). Key distinctions include:
Key Observations:
Physicochemical Properties
Data from analogs () suggest trends in melting points and solubility:
Spectroscopic and Crystallographic Insights
- Hydrogen Bonding: The carboxamido group in the target compound can form N–H···O bonds, similar to the triazole-thiocarbonohydrazide system in , which relies on N–H···S and O–H···S interactions for crystal packing . This suggests comparable crystallinity and stability.
- IR/NMR Trends : The ester carbonyl (C=O) in the benzoate moiety is expected to appear at ~1700 cm⁻¹ in IR, aligning with analogs in and . The sulfone’s S=O stretches (~1300–1150 cm⁻¹) would further distinguish the target compound .
Biological Activity
Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrocyclopenta[c]pyrazole core with a dioxo tetrahydrothiophene moiety and an ethyl benzoate group. Its molecular formula is with a molecular weight of approximately 396.48 g/mol. The structural complexity suggests multiple sites for biological interaction, making it a candidate for various pharmacological applications.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. This compound has been evaluated for several biological activities:
- Anticancer Activity : Compounds with pyrazole scaffolds have shown promise in anticancer research. For instance, derivatives of related pyrazoles have demonstrated cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : Similar structures have exhibited antimicrobial effects against pathogenic bacteria and fungi. The presence of the thiophene moiety is known to enhance such activities .
- GIRK Channel Activation : Recent studies have identified the compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. This activity is significant in cardiovascular and neurological contexts .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Base-Catalyzed Condensation : This method involves the reaction of isoxazolyl chalcones with semicarbazides to form the pyrazole ring .
- Multi-Step Synthesis : A series of reactions including cyclization and functional group modifications can yield the target compound with high purity and yield .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
Q & A
Q. Critical conditions :
- Temperature control (±2°C) during cyclocondensation to prevent ring-opening byproducts.
- Strict anhydrous conditions during amide coupling to minimize hydrolysis.
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
Basic: How do functional groups in this compound influence its reactivity and stability?
- Tetrahydrothiophene sulfone : Enhances electrophilicity at the pyrazole C3 position, facilitating nucleophilic substitutions. However, the sulfone group is hygroscopic, requiring storage under inert gas .
- Ethyl benzoate ester : Provides lipophilicity but is prone to hydrolysis under basic conditions (pH >8). Stability in aqueous buffers must be monitored .
- Cyclopenta[c]pyrazole core : The fused ring system increases rigidity, affecting conformational flexibility in binding studies .
Advanced: How can researchers design interaction studies to evaluate its biological activity?
- Target selection : Prioritize kinases or GPCRs due to structural similarity to known pyrazole-based inhibitors .
- Assay design :
- Enzyme inhibition : Use fluorescence polarization assays with ATP-binding site probes (e.g., ADP-Glo™ Kinase Assay) .
- Cellular uptake : Track intracellular concentrations via LC-MS/MS in HEK293 or HepG2 cells .
- Controls : Include structurally analogous compounds (e.g., ethyl 4-[2-(triazolylthio)acetamido]benzoate) to isolate sulfone-specific effects .
Example data interpretation challenge : Distinguish non-specific binding (e.g., serum protein interactions) from target engagement using competitive displacement assays .
Advanced: How does this compound compare to structural analogs in SAR studies?
A comparative analysis of key analogs reveals trends in activity:
Key insight : The sulfone group contributes >80% of binding affinity via H-bonding with kinase hinge regions .
Advanced: What strategies resolve contradictions in synthetic yield vs. purity data?
- Problem : High yield (80%) but low purity (85%) in final step.
- Root cause analysis :
- Solution : Introduce a scavenger (e.g., polymer-bound sulfonic acid) during amide coupling to absorb excess reagents .
Advanced: How to optimize reaction conditions for scale-up without compromising stereochemistry?
- DoE (Design of Experiments) approach : Vary solvent polarity (THF vs. DMF), temperature (20–50°C), and catalyst loading (0.1–1 mol%) .
- Critical parameters :
- Solvent : THF increases diastereomeric excess (de >95%) compared to DMF .
- Catalyst : Use Pd(OAc)₂ with chiral ligands (e.g., BINAP) for asymmetric induction .
- Validation : Confirm enantiomeric ratio via chiral HPLC (e.g., Chiralpak IA column) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
